molecular formula C14H22N2O B2743154 1-[4-(Butan-2-yloxy)phenyl]piperazine CAS No. 1082381-12-1

1-[4-(Butan-2-yloxy)phenyl]piperazine

Cat. No.: B2743154
CAS No.: 1082381-12-1
M. Wt: 234.343
InChI Key: GBVPLZZDVNEWBZ-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yloxy)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in scientific research and as a synthetic intermediate .

Mechanism of Action

Target of Action

The primary target of 1-(4-Butan-2-yloxyphenyl)piperazine is similar to that of other piperazine compounds, which are known to interact with the GABA (γ-aminobutyric acid) receptor . The GABA receptor plays a crucial role in the nervous system as it is responsible for inhibitory neurotransmission .

Mode of Action

1-(4-Butan-2-yloxyphenyl)piperazine, like other piperazine compounds, is thought to act as a GABA receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the GABA receptor can lead to an increase in inhibitory neurotransmission . This can result in effects such as muscle relaxation, sedative effects, and a decrease in anxiety .

Biochemical Pathways

GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its increased activity can lead to a decrease in neuronal excitability .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of 1-(4-Butan-2-yloxyphenyl)piperazine’s action are likely to be related to its interaction with the GABA receptor. As a GABA receptor agonist, it can increase inhibitory neurotransmission, leading to effects such as muscle relaxation and a decrease in anxiety .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 1-(4-Butan-2-yloxyphenyl)piperazine is not well-documented in the literature. Piperazine derivatives are known to interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Butan-2-yloxyphenyl)piperazine in laboratory settings are not well-documented in the literature. Piperazine derivatives have been used in various scientific research studies, suggesting they may have observable effects over time .

Dosage Effects in Animal Models

The effects of 1-(4-Butan-2-yloxyphenyl)piperazine at different dosages in animal models are not well-documented in the literature. Piperazine derivatives have been used in various scientific research studies, suggesting they may have observable effects at different dosages .

Metabolic Pathways

The metabolic pathways involving 1-(4-Butan-2-yloxyphenyl)piperazine are not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic pathways .

Subcellular Localization

The subcellular localization of 1-(4-Butan-2-yloxyphenyl)piperazine is not well-documented in the literature. Piperazine derivatives are known to interact with various biomolecules, potentially influencing their subcellular localization .

Chemical Reactions Analysis

1-[4-(Butan-2-yloxy)phenyl]piperazine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms .

Scientific Research Applications

1-[4-(Butan-2-yloxy)phenyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

1-[4-(Butan-2-yloxy)phenyl]piperazine can be compared with other similar piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, potentially leading to unique pharmacological effects .

Properties

IUPAC Name

1-(4-butan-2-yloxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-12(2)17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVPLZZDVNEWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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